molecular formula C14H13N3O2 B12465281 N-benzyl-3-nitrobenzenecarboximidamide CAS No. 732192-33-5

N-benzyl-3-nitrobenzenecarboximidamide

Cat. No.: B12465281
CAS No.: 732192-33-5
M. Wt: 255.27 g/mol
InChI Key: KPDIAOKNNOQLEN-UHFFFAOYSA-N
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Description

N-benzyl-3-nitrobenzenecarboximidamide is an organic compound with the molecular formula C14H13N3O2. It is a derivative of benzenecarboximidamide, where a benzyl group is attached to the nitrogen atom and a nitro group is attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-nitrobenzenecarboximidamide typically involves the reaction of benzylamine with 3-nitrobenzenecarboximidoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-nitrobenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: N-benzyl-3-aminobenzenecarboximidamide.

    Substitution: Various N-alkyl or N-aryl derivatives.

    Esterification: Unsaturated esters.

Scientific Research Applications

N-benzyl-3-nitrobenzenecarboximidamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. For instance, as a butyrylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This leads to an increase in acetylcholine levels, which can help alleviate symptoms of Alzheimer’s disease . The nitro group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N’-hydroxy-3-nitrobenzenecarboximidamide
  • N-benzyl-3-aminobenzenecarboximidamide
  • N-benzyl-3-nitrobenzamide

Uniqueness

N-benzyl-3-nitrobenzenecarboximidamide is unique due to the presence of both a benzyl group and a nitro group on the benzenecarboximidamide scaffold. This combination imparts specific electronic and steric properties that influence its reactivity and biological activity.

Properties

CAS No.

732192-33-5

Molecular Formula

C14H13N3O2

Molecular Weight

255.27 g/mol

IUPAC Name

N'-benzyl-3-nitrobenzenecarboximidamide

InChI

InChI=1S/C14H13N3O2/c15-14(16-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)17(18)19/h1-9H,10H2,(H2,15,16)

InChI Key

KPDIAOKNNOQLEN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN=C(C2=CC(=CC=C2)[N+](=O)[O-])N

Origin of Product

United States

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